(E/Z)-OSM-SMI-10B

Oncostatin M Small Molecule Inhibitor Binding Affinity

First-in-class small molecule antagonist binding OSM to block OSMR-gp130 complex, not downstream JAK/STAT3. Extracellular mechanism mimics anti-OSM biologics for target validation, pathway dissection, and SAR campaigns using a tool compound with established Kd.

Molecular Formula C19H25N5S2
Molecular Weight 387.6 g/mol
Cat. No. B10754565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E/Z)-OSM-SMI-10B
Molecular FormulaC19H25N5S2
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESCC1(CN=C(S1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C
InChIInChI=1S/C19H25N5S2/c1-19(2)11-20-18(26-19)24-9-7-23(8-10-24)16-15-13-5-3-4-6-14(13)25-17(15)22-12-21-16/h12H,3-11H2,1-2H3
InChIKeyMNSXQGKLDTVOLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (E/Z)-OSM-SMI-10B: A First-in-Class Oncostatin M Signaling Inhibitor


(E/Z)-OSM-SMI-10B, also referred to as OSM-SMI-10B or SMI-10B, is a first-in-class, small-molecule inhibitor that directly binds to the proinflammatory cytokine Oncostatin M (OSM) and blocks its interaction with the OSMR receptor [1]. It belongs to a class of tetrasubstituted furan derivatives and has been identified as a potent tool compound for inhibiting OSM-mediated signaling, specifically the phosphorylation of STAT3, in cancer models [2]. This compound represents a key research tool for investigating the OSM/OSMR signaling axis in inflammation and oncology.

Why (E/Z)-OSM-SMI-10B Cannot Be Replaced by Generic STAT3 Inhibitors


Substituting (E/Z)-OSM-SMI-10B with a generic or downstream STAT3 inhibitor is not scientifically equivalent due to its unique mechanism of action. Unlike agents that target the JAK kinase or the STAT3 protein directly, (E/Z)-OSM-SMI-10B acts as an extracellular antagonist of the OSM cytokine [1]. This distinction is critical: it blocks the initiating event in the OSM signaling cascade, preventing the recruitment and activation of the OSMR-gp130 receptor complex, rather than inhibiting a common downstream node shared by multiple cytokines [2]. This mechanism-of-action specificity provides a unique tool for dissecting OSM-specific biology, a task that cannot be accomplished with broader-spectrum STAT3 or JAK inhibitors.

Quantitative Differentiation of (E/Z)-OSM-SMI-10B: A Data-Driven Evidence Guide


Direct Binding Affinity to Oncostatin M (OSM) vs. Lead Optimized Analog

(E/Z)-OSM-SMI-10B demonstrates direct binding to Oncostatin M (OSM) with a dissociation constant (Kd) of 12.9 μM, establishing it as a functional antagonist [1]. In direct comparison to its lead-optimized analog SMI-10B13, which was generated from the same chemical series, (E/Z)-OSM-SMI-10B exhibits a 2-fold lower binding affinity (Kd of 12.9 μM vs 6.6 μM) [1]. This difference is quantifiable and provides researchers with a range of potencies for probing the OSM/OSMR interaction.

Oncostatin M Small Molecule Inhibitor Binding Affinity

Comparison of Aqueous Solubility and Synthetic Tractability vs. Other Series Analogs

During the lead optimization process, (E/Z)-OSM-SMI-10B (SMI-10B) was selected for further investigation due to a combination of favorable properties beyond just potency. It was specifically noted to have 'increased aqueous solubility compared to other analogs' in the same series and could be 'rapidly prepared using a short synthetic sequence' [1]. This contrasts with other compounds in the series (e.g., SMI-10C, 10D, 10E, 10F, 10G) which, despite similar in vitro activity, lacked this favorable developability profile [1].

Solubility Chemical Synthesis Lead Optimization

Functional Inhibition of OSM Signaling in T47D Breast Cancer Cells

In functional cellular assays, (E/Z)-OSM-SMI-10B (SMI-10B) effectively inhibits OSM-induced signaling in T47D breast cancer cells [1]. The compound was among a subset of analogs (including SMI-10C, 10D, 10E, 10F, 10G, and 10J) that displayed 'significant reductions, near nontreated levels, in multiple OSM-mediated signaling pathways, particularly pSTAT3, pAKT, and pERK' [1]. This multi-pathway inhibition profile distinguishes it from selective STAT3 inhibitors and establishes its utility as a broader OSM signaling antagonist.

STAT3 Phosphorylation Cellular Assay T47D

Patent-Defined Scope and Specificity as an OSM Antagonist

The compound's specificity as an OSM antagonist is further defined in a patent application (US20200323960A1), which explicitly claims methods of treating cancer or metastasis using 'OSM-SMI-10B and/or a derivative thereof' [1]. This patent claims protection for a method of reducing tumor cell detachment, progression, proliferation, and/or metastasis, linking (E/Z)-OSM-SMI-10B directly to a specific and highly sought-after therapeutic mechanism [1]. This patent-assigned specificity differentiates it from unpatented or less-characterized tool compounds that lack a defined therapeutic indication.

Patent Therapeutic Use Cancer Metastasis

Optimal Use Cases for (E/Z)-OSM-SMI-10B Based on Quantitative Evidence


Dissecting OSM-Specific Signaling in Breast Cancer Cell Models

Given its demonstrated ability to reduce OSM-induced STAT3, AKT, and ERK phosphorylation to near-baseline levels in T47D breast cancer cells at a 10 μM concentration [1], (E/Z)-OSM-SMI-10B is ideally suited for in vitro studies aimed at isolating the specific contribution of OSM to tumor cell signaling. Its moderate binding affinity (Kd=12.9 μM) makes it a useful tool for probing concentration-dependent effects on OSM-driven pathways, allowing for clearer interpretation of OSM's role in a complex inflammatory milieu.

A Robust Chemical Probe for Target Validation Studies in OSM-Driven Inflammation

As a first-in-class, extracellular OSM antagonist, (E/Z)-OSM-SMI-10B is the premier chemical probe for validating OSM as a therapeutic target in inflammatory and cancer models. Its unique mechanism of action—direct cytokine binding—allows researchers to pharmacologically mimic the effect of an anti-OSM biologic (e.g., a monoclonal antibody) using a small molecule. This makes it an essential reagent for target validation studies that require rapid, reversible, and dose-dependent modulation of the OSM/OSMR axis before advancing to more complex antibody-based therapeutics [1].

Structure-Activity Relationship (SAR) Studies and Chemical Tool Optimization

(E/Z)-OSM-SMI-10B serves as a critical reference compound and a validated starting point for medicinal chemistry campaigns focused on OSM antagonism. Its well-characterized Kd (12.9 μM), favorable synthetic tractability, and improved solubility over other series analogs [1] provide a robust and reproducible benchmark for SAR studies. Researchers can use (E/Z)-OSM-SMI-10B as a control when evaluating next-generation analogs, ensuring that improvements in potency (e.g., the 2-fold increase seen with SMI-10B13) are measured against a consistent and well-defined baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (E/Z)-OSM-SMI-10B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.